molecular formula C15H14BrNO2 B1227227 (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide

(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide

Cat. No. B1227227
M. Wt: 320.18 g/mol
InChI Key: MXCPSRWEMZBKLR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furanyl)-N-[(4-methylphenyl)methyl]-2-propenamide is a member of toluenes.

Scientific Research Applications

Anticonvulsant Properties

  • X-Ray Crystallographic and Theoretical Studies : A study focusing on the structure and energetically preferred conformation of (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide revealed its potential as an anticonvulsant agent. The enaminone system (HN–C=C–C=O) and the 4-bromophenyl group are crucial for its anticonvulsant properties, suggesting its use in designing new anticonvulsant drugs (Edafiogho et al., 2003).

  • Structure-Activity Studies in Anticonvulsants : Another study synthesized derivatives similar to (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide, evaluating their anticonvulsant activity in rodent models. It was found that the presence of certain substituents, like chlorine or methyl groups, in specific positions on the phenyl ring enhanced anticonvulsant activity (Gunia-Krzyżak et al., 2017).

Antimycobacterial Activity

  • Synthesis and Antimycobacterial Activity : A series of compounds, including derivatives of (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide, were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. While only a few compounds showed modest growth inhibition, the study provided valuable structure-activity relationships in the antitubercular field (Sanna et al., 2002).

Antifungal Properties

  • Antifungal Bromopyrrole Alkaloids : A study identified new bromopyrrole alkaloids with significant antifungal activity against Candida albicans. These findings highlight the potential of bromofuran-containing compounds like (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide in developing antifungal treatments (Zhu et al., 2016).

Fungicidal Activity

  • Novel Exocyclic Enamides : Research on exocyclic enamides, similar to (E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide, revealed that some derivatives exhibited significant in vitro fungicidal activity against P. oryzae. This demonstrates the potential of such compounds in agricultural fungicides (Tian et al., 2015).

properties

Product Name

(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C15H14BrNO2/c1-11-2-4-12(5-3-11)10-17-15(18)9-7-13-6-8-14(16)19-13/h2-9H,10H2,1H3,(H,17,18)/b9-7+

InChI Key

MXCPSRWEMZBKLR-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)Br

SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)Br

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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